2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
The compound “2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a 4-methyl-4H-1,2,4-triazol-3-yl group, a thioether linkage, and a morpholinoethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 4-methyl-4H-1,2,4-triazol-3-yl group, the introduction of the thioether linkage, and the attachment of the morpholinoethanone group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 4-methyl-4H-1,2,4-triazol-3-yl group would likely contribute to the compound’s aromaticity, while the morpholinoethanone group could introduce polar characteristics .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure and the conditions under which it’s subjected. The 4-methyl-4H-1,2,4-triazol-3-yl group might participate in reactions involving its aromatic system, while the morpholinoethanone group could undergo reactions at its carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar morpholinoethanone group could affect the compound’s solubility, while the aromatic 4-methyl-4H-1,2,4-triazol-3-yl group could influence its UV/Vis absorption characteristics .Scientific Research Applications
Antimicrobial and Antifungal Properties
Derivatives of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone have been synthesized and evaluated for their antimicrobial activities. A study by Sahin, Bayrak, Demirbaş, Demirbas, and Karaoglu (2012) reported the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety, demonstrating good to moderate antimicrobial activity against various bacterial strains (Sahin et al., 2012).
Another study conducted by Wujec, Pitucha, Dobosz, Kosikowska, and Malm (2004) synthesized 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones and tested them for potential antimycotic activity, revealing promising results (Wujec et al., 2004).
Anti-inflammatory and Antitumor Activities
Helal, Helal, Salem, Gouda, Ahmed, and El-sherif (2015) explored the synthesis of novel series of thiophene derivatives, demonstrating their potential anti-inflammatory activity. This study suggests that compounds with a morpholine ring, when tested in albino rats, showed moderate to good activity, comparable to indomethacin, a standard anti-inflammatory drug (Helal et al., 2015).
Muhammad, Edrees, Faty, Gomha, Alterary, and Mabkhot (2017) conducted synthesis, antitumor evaluation, and molecular docking of new morpholine-based heterocycles, revealing several compounds with promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines (Muhammad et al., 2017).
Pharmaceutical Compound Development
- Research on the development of high-performance liquid chromatography-diode array detection (HPLC-DAD) methods for determining active pharmaceutical ingredients in substances related to this compound has been conducted. This includes the work by Shcherbyna, Parchenko, Varynskyi, and Kaplaushenko (2019), aiming to control the quality of these substances, indicating their importance in pharmaceutical research and quality control processes (Shcherbyna et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-12-7-10-11-9(12)16-6-8(14)13-2-4-15-5-3-13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLKDBYGNLFMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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